N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
説明
BenchChem offers high-quality N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-cyclohexyl-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-14-6-5-7-15(12-14)20-21-25-23(30)18-11-10-16(13-19(18)28(21)27-26-20)22(29)24-17-8-3-2-4-9-17/h5-7,10-13,17,27H,2-4,8-9H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBMCTVIKHJONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit antiviral and antimicrobial activities.
Mode of Action
It is known that similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, exhibit their antimicrobial and antiviral activities through interactions with specific targets in the microbial or viral cells.
Biochemical Pathways
Similar compounds have been reported to interfere with the replication of viruses, thereby exhibiting antiviral activity.
Pharmacokinetics
The compound’s logP value is 3.7755, and its logD value is also 3.7755. These values suggest that the compound is lipophilic, which could influence its absorption and distribution in the body.
生物活性
N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines. This compound has garnered attention for its diverse biological activities and potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.
Chemical Structure and Properties
The molecular formula of N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is with a molecular weight of approximately 401.5 g/mol. The compound features a triazole ring fused to a quinazoline moiety, which is further substituted with various functional groups that enhance its chemical properties and biological interactions .
Research indicates that N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide exhibits significant anti-inflammatory and anticancer properties. The mechanism of action involves interactions with specific biological targets such as enzymes and receptors relevant to cancer cell proliferation and apoptosis . Notably, it has been shown to induce apoptosis in various cancer cell lines by modulating the expression levels of key proteins like p53, Bax, and Bcl-2 .
Cytotoxicity Studies
Cytotoxicity assessments have demonstrated that this compound effectively inhibits the growth of several human cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 1.9 | Induces apoptosis through p53 modulation |
| MCF-7 | 2.3 | Alters Bax/Bcl-2 ratio |
These results indicate that the compound's anticancer activity is potent in the low micromolar range compared to standard chemotherapeutics like doxorubicin .
Case Studies
-
Case Study 1: Apoptosis Induction in HCT-116 Cells
- A study focused on the effects of N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide on HCT-116 cells revealed a significant increase in apoptotic cells following treatment. The study utilized flow cytometry to quantify apoptosis and assessed cell cycle arrest at the G1 phase .
-
Case Study 2: Inhibition of Kinases
- Another investigation highlighted the compound's ability to inhibit various kinases involved in cancer signaling pathways. The binding affinity was comparable to known inhibitors such as Staurosporine. This suggests that N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide may serve as a scaffold for developing new kinase inhibitors .
科学的研究の応用
Anticancer Activity
Recent studies indicate that compounds similar to N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide exhibit significant anticancer properties.
Case Study: Cytotoxicity Against Cancer Cell Lines
A notable investigation demonstrated that this compound has an IC50 value indicating potent activity against breast cancer cell lines (MCF-7). The mechanism of action involves inducing apoptosis and inhibiting anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| HeLa | 20.4 | Cell cycle modulation |
Anti-inflammatory Properties
The compound also shows promise in reducing inflammation. Research indicates that it can modulate the production of pro-inflammatory cytokines.
Data Table: Inflammatory Cytokine Modulation
| Compound | Cytokine Inhibition (%) | Mechanism of Action |
|---|---|---|
| N-cyclohexyl Compound | 60% | Unknown (further research needed) |
| Triazole Derivative A | 70% | NF-kB pathway inhibition |
| Triazole Derivative B | 65% | COX-2 inhibition |
Antimicrobial Activity
Preliminary data suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Research Findings
In vitro assays have shown that the compound inhibits the growth of Staphylococcus aureus and Escherichia coli at sub-micromolar concentrations.
Antiviral Potential
Similar compounds have been tested for antiviral activity against various viruses. The presence of the triazole group is believed to enhance antiviral efficacy through interference with viral replication mechanisms.
Case Study: Antiviral Efficacy
In a study examining triazoloquinazoline derivatives, some exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV), suggesting potential applications in agricultural biotechnology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
